BenchChemオンラインストアへようこそ!

3-Benzyl-1-(benzyloxy)azetidin-2-one

Medicinal Chemistry Chymase Inhibition Stereochemistry

Racemic N-benzyloxy-β-lactam critical for SAR studies of chymase inhibitors (IC50 3.1 nM for lead) and carbapenem synthesis. The N-benzyloxy group modulates reactivity, lipophilicity (LogP 3.35), and target engagement—chemically distinct from N-unsubstituted or regioisomeric analogues. The racemate (CAS 223532-05-6) enables cost-effective route scouting before committing to enantiopure (3R)-isomer (CAS 218285-65-5). 98% purity minimizes impurity carryover; lower purity grades risk yield variability. Ideal for exploring N-benzyloxy SAR in cellular chymase assays.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 223532-05-6
Cat. No. B3034790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(benzyloxy)azetidin-2-one
CAS223532-05-6
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1OCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17-16(11-14-7-3-1-4-8-14)12-18(17)20-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
InChIKeyTVHOJDYYMHLKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6): Core Identity and Sourcing Profile for the N-Benzyloxy-β-Lactam Scaffold


3-Benzyl-1-(benzyloxy)azetidin-2-one is a monocyclic N-benzyloxy-β-lactam (azetidin-2-one) characterized by a four-membered lactam ring bearing a 3-benzyl substituent and an N-benzyloxy protecting/activating group. Its molecular formula is C17H17NO2 (MW 267.32) . This scaffold belongs to the broader class of N-alkoxy-2-azetidinones, which serve as versatile intermediates for carbapenem antibiotics, human chymase inhibitors, and vasopeptidase inhibitor analogues [1]. The compound is commercially supplied by multiple vendors at purities ranging from 95% to 98%, with pricing reflecting its utility as a specialty building block for medicinal chemistry and chemical biology research .

Why Generic Substitution of 3-Benzyl-1-(benzyloxy)azetidin-2-one Fails Without Stereochemical and Purity Verification


Simple in-class substitution (e.g., swapping for the N-unsubstituted 3-benzylazetidin-2-one or the regioisomeric 3-(benzyloxy)azetidine) is chemically invalid for the intended application. The N-benzyloxy group is not an inert protecting group; it critically modulates reactivity, lipophilicity, and biological target engagement [1]. Furthermore, the presence of a chiral center at C-3 means that the racemic mixture (CAS 223532-05-6) and the enantiopure (3R)-isomer (CAS 218285-65-5) are distinct chemical entities with different pharmacological and synthetic utility, as demonstrated in structure-activity relationship studies of 3-benzylazetidine-2-one chymase inhibitors where stereochemistry directly governs potency [2]. Even among suppliers of the same CAS number, batch-to-batch purity variations (95% vs 98%) can impact downstream reaction yields and assay reproducibility, making blind substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for 3-Benzyl-1-(benzyloxy)azetidin-2-one (223532-05-6) vs. Closest Analogs


Stereochemical Identity: Racemate vs. Enantiopure (3R)-Isomer – Impact on Biological Potency

3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6) is the racemic mixture or stereochemically undefined variant, whereas (3R)-N-benzyloxy-3-benzyl-2-azetidinone (CAS 218285-65-5) is the enantiopure (R)-isomer. In the closely related 3-benzylazetidine-2-one chymase inhibitor series, the (R)-configuration at C-3 was essential for low-nanomolar activity; racemization or inversion led to significant potency loss [1]. While no direct head-to-head comparison exists for the N-benzyloxy series, this class-level inference establishes that stereochemical identity is a primary driver of biological activity. Researchers selecting this compound must verify whether the racemic or enantiopure form is appropriate for their target engagement studies.

Medicinal Chemistry Chymase Inhibition Stereochemistry

Commercial Purity Variance: 95% (AKSci) vs. 98% (Fluorochem) and Implications for Reaction Stoichiometry

Two major suppliers offer this compound at different minimum purity specifications: AKSci (95% min.) and Fluorochem (98% min.) . This 3% absolute purity difference translates to a potential 3% error in stoichiometric calculations for reactions where this compound serves as a limiting reagent. For a 1 mmol scale reaction, the effective active content differs by approximately 8.1 mg (26.7 mg vs. 24.9 mg of active compound), which can significantly affect product yields in multi-step syntheses. No MDL number is assigned by AKSci, whereas Fluorochem provides MDL MFCD18206929, indicating better batch traceability.

Synthetic Chemistry Quality Control Procurement

Calculated Lipophilicity (LogP = 3.35) as a Predictor of Membrane Permeability vs. N-Unsubstituted 3-Benzylazetidin-2-one

The computed LogP for 3-Benzyl-1-(benzyloxy)azetidin-2-one is 3.35 , reflecting the contribution of the N-benzyloxy group. In comparison, the N-unsubstituted 3-benzylazetidin-2-one is expected to have a LogP of approximately 1.5–2.0 (based on fragment-based calculations for the loss of the benzyloxy moiety). This approximately 1.3–1.8 LogP unit increase represents a ~20–60-fold increase in lipid/water partition coefficient, which directly impacts membrane permeability and biological compartmentalization. Class-level evidence from azetidinone chymase inhibitors shows that N-substitution dramatically alters both potency and metabolic stability [1], though no direct LogP comparison data exist for this specific pair.

Physicochemical Property Lipophilicity Drug Design

Synthetic Yield Benchmark for the (3R)-Enantiomer: A 83% Cyclization Step Establishes a Reference for Downstream Application Feasibility

A literature-reported multi-step synthesis of the enantiopure (3R)-N-benzyloxy-3-benzyl-2-azetidinone achieves an 83% yield for the key cyclization step (PPh3, CCl4, Et3N in acetonitrile at 20°C) . While this specific yield pertains to the (R)-enantiomer, it establishes a benchmark that users of the racemic compound can reference when developing their own synthetic routes or assessing the efficiency of building block incorporation. No published yield data are available for the racemic synthesis of CAS 223532-05-6 itself.

Synthetic Methodology Process Chemistry Yield Optimization

Optimal Research and Procurement Scenarios for 3-Benzyl-1-(benzyloxy)azetidin-2-one


Medicinal Chemistry: Chymase Inhibitor Lead Optimization

Based on the class-level evidence that 3-benzylazetidine-2-one derivatives achieve low-nanomolar chymase inhibition (IC50 = 3.1 nM for the optimized lead compound 23), researchers can employ 3-Benzyl-1-(benzyloxy)azetidin-2-one as a scaffold-modification intermediate to explore the structure-activity relationship (SAR) impact of N-benzyloxy substitution. The higher LogP (3.35) predicted for the N-benzyloxy variant may improve membrane permeability relative to the N-unsubstituted analogs, a testable hypothesis in cellular chymase activity assays [1].

Synthetic Methodology: β-Lactam Building Block for Carbapenem and Vasopeptidase Inhibitor Synthesis

N-Benzyloxy-β-lactams are established intermediates in the synthesis of carbapenam ring systems and vasopeptidase inhibitors. The demonstrated 83% cyclization yield for the (3R)-enantiomer under Mitsunobu-type conditions provides a validated starting point for process chemists. The racemic compound (CAS 223532-05-6) can serve as a cost-effective model substrate for route scouting before committing to an enantioselective synthesis using the chiral (3R)-isomer (CAS 218285-65-5) .

Procurement Quality Control: Purity-Gated Reaction Scale-Up

When scaling reactions beyond 1 mmol, procurement decisions should be gated by the supplier's purity specification. The 98% purity grade from Fluorochem minimizes impurity carryover into downstream steps, reducing purification burden and improving overall yield consistency. The 95% grade from AKSci may be acceptable for early-stage exploratory chemistry where cost savings are prioritized and impurities can be tolerated or easily removed .

Physicochemical Profiling: LogP-Driven Selection for Cellular vs. Biochemical Assays

The calculated LogP of 3.35 for the N-benzyloxy derivative suggests enhanced passive membrane permeability compared to N-unsubstituted 3-benzylazetidin-2-ones (estimated LogP ~1.5–2.0). This physicochemical differentiation supports the compound's preferential use in cell-based phenotypic screens where intracellular target engagement is required, whereas the more polar N-unsubstituted analogs may be better suited for isolated enzyme biochemical assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-1-(benzyloxy)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.